BPH-1358 UPPS Inhibitory Potency: 5.4-Fold Superior to Most Potent Alternative UPPS Inhibitors
BPH-1358 exhibits an IC50 of 110 nM against both Escherichia coli UPPS (EcUPPS) and Staphylococcus aureus UPPS (SaUPPS), representing the most potent inhibition reported within the UPPS inhibitor class [1]. The most potent UPPS inhibitors from alternative chemical series (tetramic and tetronic acids) achieve IC50 values of approximately 0.59 μM (590 nM) [2]. This corresponds to a 5.4-fold potency advantage for BPH-1358. Other reported UPPS-targeting scaffolds demonstrate IC50 values in the 2 μM range, representing an 18-fold reduction in potency relative to BPH-1358 [3].
| Evidence Dimension | UPPS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 110 nM (EcUPPS and SaUPPS) |
| Comparator Or Baseline | Most potent tetramic/tetronic acid UPPS inhibitors: 590 nM (0.59 μM) |
| Quantified Difference | 5.4-fold greater potency (110 nM vs. 590 nM) |
| Conditions | In vitro enzyme inhibition assay; recombinant UPPS from E. coli and S. aureus |
Why This Matters
The 5.4-fold superior UPPS potency directly impacts antibacterial efficacy, enabling target engagement at lower compound concentrations and reducing the likelihood of resistance emergence via target site mutations.
- [1] Zhu W, et al. Antibacterial drug leads: DNA and enzyme multitargeting. J Med Chem. 2015 Feb 12;58(3):1215-27. View Source
- [2] Sinko W, et al. Recent Advances in the Development of Undecaprenyl Pyrophosphate Synthase Inhibitors as Potential Antibacterials. Curr Med Chem. 2024;31(5):673-690. View Source
- [3] Farha MA, et al. Undecaprenyl diphosphate synthase inhibitors: antibacterial drug leads. J Med Chem. 2014;57(24):10231-43. View Source
